(4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one
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Overview
Description
(4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine with a β-diketone.
Introduction of the bromo and methoxy substituents: This step might involve electrophilic aromatic substitution reactions.
Formation of the methoxyphenylmethylidene group: This can be done through a Wittig reaction or similar carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the bromo substituent or the pyrazolone core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various substituted pyrazolones or modified aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of pyrazolones are often explored for their potential as therapeutic agents in the treatment of various diseases.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one would depend on its specific biological activity. Generally, pyrazolones can interact with various molecular targets, such as enzymes or receptors, and modulate their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.
Metamizole: A pyrazolone used as an analgesic and antipyretic.
Antipyrine: A pyrazolone with analgesic and antipyretic effects.
Uniqueness
The uniqueness of (4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one lies in its specific substitution pattern, which can impart unique biological activities and chemical reactivity compared to other pyrazolones.
Properties
IUPAC Name |
(4Z)-4-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrFN2O3/c1-16-20(25(30)29(28-16)19-9-4-3-5-10-19)12-18-13-23(31-2)24(14-21(18)26)32-15-17-8-6-7-11-22(17)27/h3-14H,15H2,1-2H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOWYURERLDLAP-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC3=CC=CC=C3F)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Br)OCC3=CC=CC=C3F)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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